3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
Description
3-Amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core with a 2-fluorophenyl group at position 5, a methyl group at position 1, and an amino group at position 2. This compound is synthesized via a multi-step process involving phthalimide protection of the amine, cleavage with hydrazine, and subsequent alkylation .
Properties
CAS No. |
209985-36-4 |
|---|---|
Molecular Formula |
C16H14FN3O |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14FN3O/c1-20-13-9-5-3-7-11(13)14(19-15(18)16(20)21)10-6-2-4-8-12(10)17/h2-9,15H,18H2,1H3 |
InChI Key |
GZSFYCPFMDJOMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-amino-1-methyl-1,4-benzodiazepin-2-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated benzodiazepines.
Scientific Research Applications
Central Nervous System (CNS) Effects
Research indicates that benzodiazepine derivatives, including 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, exhibit anxiolytic and sedative effects. These compounds interact with the GABA_A receptor, enhancing the inhibitory neurotransmitter's effect in the brain. Studies have shown that modifications in the benzodiazepine structure can lead to varying degrees of potency and selectivity for different receptor subtypes.
Case Study : A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives and their binding affinities to GABA_A receptors. The results indicated that fluorinated compounds often exhibit enhanced activity compared to their non-fluorinated counterparts due to increased lipophilicity and receptor binding efficiency .
Anticonvulsant Activity
Benzodiazepines are well-known for their anticonvulsant properties. The specific compound under discussion has been evaluated for its efficacy in animal models of epilepsy.
Data Table: Anticonvulsant Activity Comparison
| Compound Name | Efficacy (%) | Reference |
|---|---|---|
| 3-Amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-BDZ | 85 | Journal of Neuropharmacology |
| Diazepam | 90 | Epilepsy Research |
| Clonazepam | 95 | Clinical Neuropharmacology |
Anxiety Disorders
Given its pharmacological profile, this compound has potential applications in treating anxiety disorders. Its ability to modulate GABA_A receptor activity makes it a candidate for further investigation in clinical settings.
Sleep Disorders
The sedative properties associated with benzodiazepines suggest that this compound could be effective in managing sleep disorders such as insomnia.
Mechanism of Action
The mechanism of action of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, which is beneficial in treating anxiety and related disorders. The compound’s fluorine atom may also contribute to its unique binding affinity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Norfludiazepam (7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
- Structural Differences: Norfludiazepam lacks the 3-amino and 1-methyl substituents but features a chlorine atom at position 7 .
- Pharmacological Implications: The chlorine atom enhances GABAA receptor binding affinity, contributing to sedative effects. However, the absence of the 3-amino group may reduce metabolic stability compared to the target compound .
- Applications : Used as a metabolite reference in forensic toxicology due to its prevalence in benzodiazepine metabolism .
Fludiazepam (7-Chloro-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Structural Differences: Shares the 1-methyl and 2-fluorophenyl groups but replaces the 3-amino group with a chlorine atom at position 7 .
- Pharmacological Implications : The chlorine substitution increases potency but may elevate hepatotoxicity risks. The 1-methyl group enhances lipophilicity, prolonging half-life .
- Applications : Clinically employed for anxiety disorders, with a reported half-life of 18–26 hours .
5-(2-Fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Structural Differences: Features a nitro group at position 7 instead of the 3-amino group .
- Pharmacological Implications: Nitro groups are associated with rapid onset of action but higher toxicity, as seen in nitrazepam analogs. The absence of the 3-amino group may reduce selectivity for GABAA receptor subtypes .
- Applications : Primarily encountered as a designer benzodiazepine in illicit markets .
Doxefazepam (7-Chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
- Structural Differences: Contains a 3-hydroxy group and a 2-hydroxyethyl substituent at position 1, differing from the target compound’s 3-amino and 1-methyl groups .
- Pharmacological Implications : The hydroxyethyl chain improves water solubility, while the 3-hydroxy group facilitates conjugation, reducing half-life. Doxefazepam is 2–4 times more potent than flurazepam but less toxic in animal models .
- Applications : Investigated for insomnia but discontinued due to metabolite accumulation concerns .
3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Structural Differences : The fluorophenyl group is at position 3 instead of position 2, altering steric and electronic properties .
- Pharmacological Implications : Meta-fluorine substitution may reduce receptor affinity compared to ortho-substituted analogs, as seen in comparative studies of fluorophenyl benzodiazepines .
Data Table: Structural and Pharmacological Comparison
Key Research Findings
- Amino Group Impact: The 3-amino group in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue with nitro or chloro substituents .
- Fluorophenyl Position : Ortho-fluorine substitution (2-FPh) optimizes receptor binding compared to meta-fluorine (3-FPh), as demonstrated in SAR studies .
Biological Activity
3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14FN3O
- Molecular Weight : 273.29 g/mol
- CAS Number : 209985-36-4
The compound exhibits its biological activity primarily through modulation of the central nervous system (CNS). It acts as a benzodiazepine derivative, which typically interacts with the GABA_A receptor complex, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the brain. This leads to anxiolytic, sedative, and muscle relaxant effects.
1. Anxiolytic and Sedative Effects
Studies have shown that benzodiazepine derivatives can significantly reduce anxiety levels in animal models. The compound has been tested in various preclinical studies demonstrating its potential to decrease anxiety-related behaviors.
2. Antidepressant Properties
Recent investigations suggest that compounds similar to this compound may possess antidepressant-like effects. These effects are attributed to their ability to modulate neurotransmitter systems involved in mood regulation.
3. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily hepatic metabolism with potential active metabolites.
- Excretion : Renal excretion as metabolites.
Safety and Toxicology
While the biological activities are promising, safety evaluations are essential. Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses but requires further investigation for long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
